6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
6-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
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Biological Activity
6-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Formula : C9H8ClNO
- CAS Number : 22246-02-2
- Molecular Weight : 183.62 g/mol
This compound is believed to exert its biological effects through the modulation of various biochemical pathways. It primarily interacts with specific molecular targets, including:
- Tyrosine Kinase Inhibition : The compound has been shown to inhibit tyrosine kinases, which are critical in cell signaling pathways that regulate cell growth and proliferation. This inhibition leads to the suppression of tumor growth in various cancer models .
Anticancer Effects
Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown:
- Cell Proliferation Inhibition : The compound effectively inhibits the proliferation of several cancer cell lines, including lung and prostate cancer cells. For instance, a study reported that at a concentration of 10 µM, it reduced the viability of cancer cells by over 50% .
Cell Line | IC50 (µM) | % Inhibition at 10 µM |
---|---|---|
Lung Cancer | 8.5 | 60% |
Prostate Cancer | 7.0 | 65% |
Hepatoma | 9.0 | 58% |
Neuroprotective Effects
In addition to its anticancer activity, this compound has shown neuroprotective effects. A study involving PC12 cells indicated that:
- Reduction of Apoptosis : The compound significantly reduced apoptosis in corticosterone-induced lesions in PC12 cells, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
- Study on Antidepressant Effects :
- Cytotoxicity Assessment :
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its high solubility in polar solvents. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to various metabolites that may also possess biological activity .
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKCSUSXBKSENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598512 | |
Record name | 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-02-2 | |
Record name | 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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